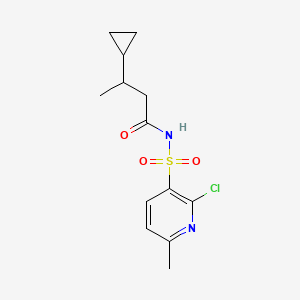
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide, also known as CC-115, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and metabolism, making it a promising target for cancer therapy.
Mécanisme D'action
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide inhibits the mTOR pathway by binding to and blocking the activity of both mTORC1 and mTORC2 complexes. This leads to a decrease in protein synthesis, cell growth, and proliferation. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been shown to induce autophagy, a process that promotes the degradation of damaged proteins and organelles in cells.
Biochemical and Physiological Effects:
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been found to have a broad range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes. It has also been found to reduce the severity of symptoms in animal models of autoimmune diseases, such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is its high specificity for the mTOR pathway, which reduces the risk of off-target effects. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising candidate for clinical development. However, one limitation of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is its relatively low potency compared to other mTOR inhibitors, such as rapamycin.
Orientations Futures
There are several future directions for the development of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide. One area of interest is the combination of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide with other chemotherapy agents to enhance its anti-tumor effects. Another area of interest is the investigation of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide in other diseases, such as metabolic disorders and autoimmune diseases. In addition, the development of more potent and selective mTOR inhibitors based on the structure of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is an area of active research.
Conclusion:
In conclusion, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is a promising small molecule inhibitor that targets the mTOR pathway. It has shown promising results in preclinical studies as an anticancer agent and has a broad range of biochemical and physiological effects. While there are limitations to its potency, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has good pharmacokinetic properties and is a promising candidate for clinical development. Further research is needed to fully understand its potential as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide involves the reaction of 3-cyclopropyl-1-(2,6-dimethylphenyl)-1,3-dihydro-2H-benzimidazol-2-one with 2-chloro-6-methylpyridine-3-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The final product is a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been found to enhance the anti-tumor effects of other chemotherapy agents, such as paclitaxel and doxorubicin.
Propriétés
IUPAC Name |
N-(2-chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-8(10-4-5-10)7-12(17)16-20(18,19)11-6-3-9(2)15-13(11)14/h3,6,8,10H,4-5,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWRQRUNQDVESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC(=O)CC(C)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol](/img/structure/B2569853.png)

![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)
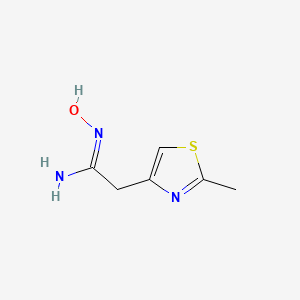
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2569861.png)

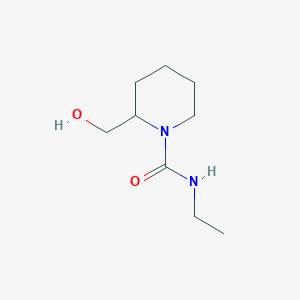
![methyl 3-[6-(cyclopropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2569865.png)
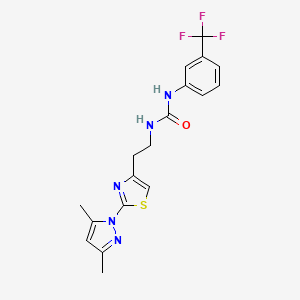
![2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569869.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2569870.png)
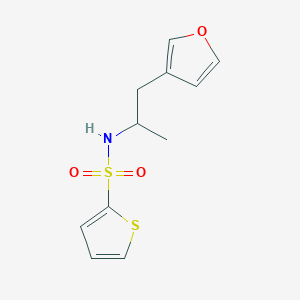
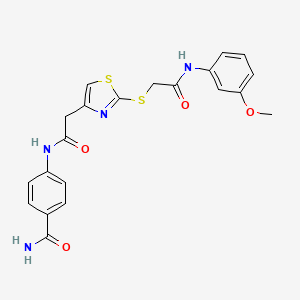
![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)